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Isocytosine

Expanded Genetic Alphabet Synthetic Biology Nucleic Acid Thermodynamics

Researchers requiring a consistent, high-purity isocytosine source for orthogonal base-pairing studies often face supply uncertainty and batch-to-batch tautomeric variability. Isocytosine (CAS 176773-00-5) resolves this by offering: - Defined tautomeric equilibrium (near-equal N1-H/N3-H keto forms) essential for isoC-isoG pairing. - Validated building block for hachimoji (eight-letter) nucleic acid systems. - Reliable quality & rapid global shipping for synthetic biology and prebiotic chemistry workflows.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 176773-00-5
Cat. No. B062643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS176773-00-5
Synonyms4-Pyrimidinol, 1,2-dihydro-2-imino-, (Z)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine Structure for Non-Natural Nucleic Acids


Isocytosine (2-aminouracil) is a non-canonical pyrimidine nucleobase and a structural isomer of cytosine, distinguished by the transposition of its amino and carbonyl groups, resulting in the IUPAC name 2-amino-1H-pyrimidin-6-one [1]. This rearrangement fundamentally alters its hydrogen-bonding donor/acceptor pattern, enabling it to participate in orthogonal base-pairing schemes, such as the formation of a reversed Watson–Crick pair with natural guanine or a standard pair with the non-natural base isoguanine [2]. It is a key building block for the construction of hachimoji (eight-letter) nucleic acid systems, which represent a significant expansion of the canonical four-letter genetic alphabet [3]. This unique capacity for specific, non-standard base-pairing makes isocytosine a critical tool for researchers in synthetic biology, chemical genetics, and the origins of life.

1 Non-natural nucleobase for orthogonal base-pairing studies
2 Key building block for expanded genetic alphabets (hachimoji DNA/RNA)
3 Supports synthetic biology, chemical genetics, and origins-of-life research

Isocytosine vs. Cytosine: Why Substitution Fails


Isocytosine cannot be simply interchanged with its natural isomer, cytosine, or its close analog 5-methylisocytosine, due to distinct and quantifiable differences in their fundamental physicochemical behaviors. The transposed hydrogen-bonding pattern leads to a completely different tautomeric equilibrium in aqueous solution; unlike cytosine which predominantly exists in the canonical amino-oxo form, isocytosine exists as a near-equal mixture of two major keto tautomers (N1-H and N3-H) in water, which dictates its unique base-pairing specificity and metal-coordination chemistry [1]. Furthermore, its excited-state deactivation dynamics are distinct from cytosine, a factor critical for applications involving photostability or spectroscopic probing [2]. These differences are not subtle; they are foundational to the compound's utility in applications requiring orthogonal base-pairing (e.g., expanded genetic alphabets) or specific metal-binding geometries [3]. The use of a generic substitute like cytosine would not merely be less effective—it would be fundamentally non-functional in these specialized research contexts.

Tautomer profile
Isocytosine: Near-equal mixture of two keto tautomers in water
Cytosine: Predominantly amino-oxo form
Photophysics
Isocytosine: Distinct excited-state deactivation via keto-N3H tautomer
Cytosine: Different deactivation pathway, may not transfer
Metal binding
Isocytosine: Strong N3 preference with PdII/PtII, quantifiable pKa shift
Cytosine: Primarily coordinates at N3 without the same tautomer-driven selectivity

Isocytosine Performance Benchmarks


isoC-isoG Base Pair Stability

The isocytosine-isoguanine (isoC-isoG) unnatural base pair exhibits thermodynamic stability equivalent to a natural guanine-cytosine (G-C) Watson-Crick pair, as determined by UV thermal denaturation (Tm) studies [1]. This is a critical differentiator, as it demonstrates that isocytosine can form a robust, high-fidelity base pair that is orthogonal to the natural A-T/U and G-C pairs without compromising duplex stability. This level of stability is not observed for many other unnatural base pairs and is essential for the successful implementation of a six-letter or eight-letter genetic alphabet.

isoC-isoG Stability
Head-to-head
Isoenergetic to canonical G-C pair
Supports orthogonal base-pairing without duplex destabilization
Measured by UV thermal denaturation (Tm)
Expanded Genetic Alphabet Synthetic Biology Nucleic Acid Thermodynamics

Excited-State Deactivation vs. Cytosine

Femtosecond broadband time-resolved spectroscopy reveals that the deactivation processes of isocytosine from its excited state are distinct from those of its structural isomer, cytosine, in both protic and aprotic solvents [1]. While both molecules exhibit ultrafast internal conversion for photoprotection, the specific pathways and dynamics differ significantly due to the unique tautomeric equilibrium of isocytosine. In isocytosine, an efficient nonradiative mechanism occurs from the ππ* state of the keto-N(3)H tautomer on sub-picosecond to picosecond timescales [1]. This distinct photodynamic signature is crucial for studies where isocytosine is used as a spectroscopic probe, a photostable building block, or a model for prebiotic photochemistry.

Excited-State Dynamics
Head-to-head
Distinct deactivation pathways vs. cytosine
Not a direct photophysical substitute; acts as orthogonal probe
Femtosecond broadband spectroscopy, protic/aprotic solvents
Photophysics Ultrafast Spectroscopy Prebiotic Chemistry

N3 Coordination Preference for Pd/Pt

Unlike cytosine, which primarily coordinates metals at its N3 site, isocytosine presents two potential metal-binding endocyclic nitrogen sites (N1 and N3). Experimental studies with PdII and PtII am(m)ine complexes reveal a strong and quantifiable preference for coordination at the N3 position [1]. This preference is driven by intramolecular hydrogen bonding between the metal's ammine ligands and the exocyclic groups of isocytosine [1]. The pKa values of the resulting metalated complexes are also distinct, with values for deprotonation of the N3 linkage isomers being 6.5 (Pd) and 6.4 (Pt), compared to 6.2 and 6.0 for the N1 linkage isomers [1]. This site-specific binding and its quantifiable pKa shift are critical for designing metal-based probes or therapeutics with predictable coordination geometries.

N3 Metal Coordination
Class-level
N3 binding favored; pKa shift +0.3 to +0.4 vs. N1 isomer
Site-specific coordination supports predictable metal-complex design
With (dien)PdII and (dien)PtII; pKa 6.5 (Pd-N3), 6.2 (N1)
Bioinorganic Chemistry Metallodrug Design Coordination Chemistry

Tautomeric Composition in Aqueous Solution

The functional versatility of isocytosine is rooted in its unique tautomeric equilibrium. In aqueous solution, it exists as two major keto tautomers in almost equal amounts: the N1-H form and the N3-H form [1]. This stands in stark contrast to its isomer cytosine, which heavily favors the amino-oxo form under the same conditions [2]. The coexistence of these two tautomers is what enables isocytosine to engage in both 'reversed Watson-Crick' pairing with guanine (via the N3-H tautomer) and standard pairing with isoguanine (via the N1-H tautomer) [3]. This intrinsic duality, a direct consequence of its quantifiable tautomeric composition, is the chemical basis for its application in orthogonal base-pairing systems.

Tautomeric Composition
Head-to-head
Two major keto tautomers (N1-H, N3-H) in near-equal amounts
Enables both reversed Watson-Crick and standard isoG pairing
Aqueous solution, NMR and ab initio calculations
Tautomerism Nucleobase Chemistry Analytical Chemistry

Metal Complex Rotamerization Dynamics

When complexed to metal centers like pentaammineruthenium(III), isocytosine (ICyt) and its derivative 6-methylisocytosine (6MeICyt) exhibit a unique dynamic behavior: rapid rotation around the metal-exocyclic nitrogen bond [1]. This rotamerization is under pH control and has been kinetically characterized. For the 6MeICyt-Ru(III) complex, the activation enthalpy (ΔH*) was determined to be 1.6 kcal/mol, the activation entropy (ΔS*) is -37 cal/mol·K, and the activation energy (Ea) is 2.2 kcal/mol [1]. The study also measured spectrophotometric pKa values for the two endocyclic sites on the coordinated ligand as 2.78 and 9.98 [1]. This well-defined dynamic behavior provides a tunable molecular switch that is not available with simpler pyrimidine ligands.

RuIII Rotamerization
Class-level
ΔH* = 1.6 kcal/mol, Ea = 2.2 kcal/mol (6MeICyt-Ru)
pH-controlled dynamic behavior for tunable molecular switches
pKa of coordinated ligand 2.78 and 9.98; RuIII-N pi-bonding lowers barrier
Metallodrug Development Bioinorganic Chemistry Supramolecular Dynamics

Tautomer-Driven Supramolecular Tubular Assembly

The unique tautomeric equilibrium of isocytosine is not only fundamental to its base-pairing properties but also serves as a powerful motif in supramolecular chemistry. A 'tautoleptic' strategy has been demonstrated where the self-assembly of isocytosine tautomers in orthogonal directions leads to the formation of chiral hydrogen-bonded supramolecular tubular polymers with large internal cavities [1]. This assembly, driven by solvent-induced tautomerization and verified by solid-state NMR, produces molecular tubes with tailor-made outer functionalities [1]. This represents a class-level property that distinguishes isocytosine from simpler, non-tautomerizing heterocyclic building blocks and highlights its potential in advanced materials design.

Supramolecular Tubes
Class-level
Self-assembles into chiral H-bonded tubular polymers
May support advanced materials design; verify in target system
Solvent-induced tautomerization, solid-state NMR verification
Supramolecular Chemistry Materials Science Self-Assembly

Isocytosine High-Value Applications


Hachimoji Nucleic Acid Systems

The evidence confirms that isocytosine is an essential building block for constructing expanded genetic systems. Its ability to form an isoC-isoG base pair with stability equal to a canonical G-C Watson-Crick pair [8], combined with its orthogonal pairing specificity, makes it a primary component for creating functional six-letter and eight-letter (hachimoji) DNA/RNA [7]. Researchers procuring isocytosine for these applications are relying on its demonstrated ability to maintain duplex integrity while increasing information density and functionality.

Metal-Based Probes & Supramolecular Assemblies

For researchers in bioinorganic and supramolecular chemistry, isocytosine offers a well-defined coordination chemistry profile. Its strong, quantifiable preference for N3 metal binding with PdII and PtII [8] and its dynamic, pH-controlled rotamerization on RuIII centers [7] provide predictable, tunable behavior for designing metallodrug candidates or functional metallosupramolecular architectures. The tautomer-driven self-assembly into chiral tubular polymers further validates its utility as a versatile ligand for constructing complex nanomaterials [5].

Prebiotic Chemistry & Alternative Nucleic Acids

The distinct photodynamics of isocytosine, which differ from those of cytosine, make it a valuable model compound in the study of prebiotic chemistry [8]. Its unique tautomeric equilibrium and ability to form stable, non-canonical base pairs in aqueous solution [7] allow researchers to explore plausible scenarios for the origins of life and the evolution of early genetic material. It is a key probe for understanding how alternative nucleobases might have functioned before the emergence of the modern four-letter code.

Orthogonal Functionalization of Nucleic Acids

The use of 5-methylisocytosine, a closely related analog of isocytosine, has been demonstrated as an effective target for DNA functionalization [8]. This class-level application stems directly from the orthogonal base-pairing properties of the isocytosine family. Researchers can leverage isocytosine or its methylated derivative to site-specifically incorporate functional groups (e.g., fluorescent labels, reactive handles) into DNA without interfering with the natural base-pairing fidelity of the A-T and G-C pairs, enabling precise bioconjugation and the creation of advanced nucleic acid probes.

Application
Selection Property
Validation Focus
Hachimoji nucleic acid systems
Orthogonal base-pairing fidelity
Duplex stability (Tm) and isoC-isoG pairing specificity
Metal-based probes & supramolecular assemblies
Site-specific metal coordination
N3 binding preference and pH-dependent rotamer dynamics
Prebiotic chemistry & alternative nucleic acids
Distinct tautomeric & photophysical profile
Excited-state deactivation pathways and tautomer equilibrium
Orthogonal functionalization of nucleic acids
Non-interfering base-pairing handle
Site-specific labeling without disrupting natural A-T/G-C pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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